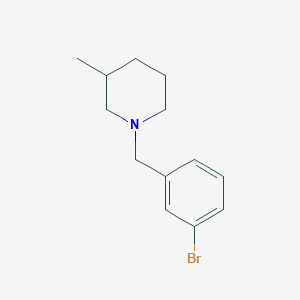

1-(3-Bromobenzyl)-3-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds as Versatile Building Blocks in Organic Synthesis

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.govacs.orgmdpi.com Its ubiquity stems from its conformational flexibility and its ability to serve as a scaffold for creating diverse and complex molecular architectures. mdpi.comacs.org The piperidine structure is a key component in over twenty classes of pharmaceuticals. nih.gov

The versatility of the piperidine scaffold allows for substitution at various positions, enabling chemists to fine-tune the physicochemical properties of a molecule. researchgate.net Introducing substituents can alter properties like lipophilicity, polarity, and basicity, which are critical for a compound's pharmacokinetic profile. researchgate.netthieme-connect.com The development of efficient synthetic methods, including hydrogenation of pyridine (B92270) derivatives, cyclization of amino-aldehydes, and various multicomponent reactions, has made a wide range of substituted piperidines accessible for research and development. nih.gov The ability to create stereochemically defined piperidines is also of great importance, as the spatial arrangement of substituents can dramatically impact biological activity. acs.orgthieme-connect.com

Overview of Benzyl-Substituted Piperidines as Promising Chemical Entities for Scaffold Design

The attachment of a benzyl (B1604629) group to the nitrogen atom of a piperidine ring (N-benzylation) is a common strategy in the design of new chemical entities. unisi.it The N-benzyl group is found in numerous biologically active compounds and can significantly influence a molecule's interaction with biological targets. acs.orgnih.gov For instance, the N-benzylpiperidine moiety is a core component of the drug donepezil. acs.orgnih.gov

The benzyl group itself can be substituted, offering another layer of molecular diversity. The presence of a bromine atom, as in the 3-bromobenzyl moiety, is particularly significant. The bromine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and participate in halogen bonding, potentially enhancing binding affinity to target proteins. Furthermore, the carbon-bromine bond serves as a versatile chemical handle for further functionalization through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the construction of more complex molecules. uzh.ch The combination of a piperidine ring, a methyl substituent, and a bromobenzyl group results in a scaffold that is both structurally interesting and synthetically useful for creating novel compounds. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of Precursors for 1-(3-Bromobenzyl)-3-methylpiperidine

This table outlines the properties of the likely starting materials for the synthesis of the title compound.

| Property | 3-Methylpiperidine (B147322) | 1-Bromo-3-(bromomethyl)benzene (3-Bromobenzyl bromide) |

| CAS Number | 626-56-2 sigmaaldrich.comnih.gov | 823-78-9 |

| Molecular Formula | C₆H₁₃N sigmaaldrich.com | C₇H₆Br₂ |

| Molecular Weight | 99.17 g/mol sigmaaldrich.com | 249.93 g/mol |

| Boiling Point | 125-126 °C sigmaaldrich.com | 235-238 °C |

| Density | 0.845 g/mL at 25 °C sigmaaldrich.com | 1.838 g/cm³ |

| Appearance | Colorless liquid nih.gov | Colorless to light yellow liquid |

Data sourced from publicly available chemical databases.

Table 2: Conceptual Synthesis via Nucleophilic Substitution

The synthesis of this compound would typically proceed via a standard nucleophilic substitution reaction.

| Step | Description | Reagents and Conditions |

| 1 | N-Alkylation | Reaction of 3-methylpiperidine with 3-bromobenzyl bromide. |

| Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is used to neutralize the HBr formed. | ||

| Solvent: A polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) is typically employed. | ||

| Temperature: The reaction is often run at room temperature or with gentle heating. | ||

| 2 | Work-up & Purification | The reaction mixture is typically washed with water and extracted with an organic solvent. |

| Purification is achieved via column chromatography on silica (B1680970) gel. chemicalbook.com |

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAUQFATUPQGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromobenzyl 3 Methylpiperidine and Analogous Structures

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the piperidine heterocycle is a well-studied area of organic synthesis, with numerous approaches developed over the years. These methods range from classical cyclization reactions to modern catalytic processes.

Cyclization reactions represent a powerful strategy for the synthesis of piperidine rings, involving the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the ring. A variety of substrates and reaction conditions can be employed to achieve this transformation.

One notable method is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. This radical-mediated process is effective for producing various piperidines in good yields. nih.gov Another approach involves the oxidative amination of non-activated alkenes. For instance, a gold(I) complex can catalyze the reaction, leading to the formation of substituted piperidines through the difunctionalization of a double bond. nih.gov Palladium catalysts have also been utilized in enantioselective versions of this reaction. nih.gov

Furthermore, electroreductive cyclization offers a modern alternative for synthesizing piperidine derivatives. This method uses readily available imines and terminal dihaloalkanes in a flow microreactor, providing an efficient route to the target compounds. nih.govbeilstein-journals.org Radical cyclization of aldehydes with pendant alkenes, mediated by photoredox, cobaloxime, and amine catalysis, can also yield piperidine rings under mild conditions. organic-chemistry.org

| Cyclization Method | Key Reagents/Catalysts | Substrate Type | Reference |

|---|---|---|---|

| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | nih.gov |

| Oxidative Amination of Alkenes | Gold(I) or Palladium(0) catalyst | Non-activated alkenes | nih.gov |

| Electroreductive Cyclization | Flow microreactor, cathode | Imines and terminal dihaloalkanes | nih.govbeilstein-journals.org |

| Photoredox-Mediated Radical Cyclization | Photoredox catalyst, cobaloxime, amine catalyst | Aldehydes with pendant alkenes | organic-chemistry.org |

The Mannich reaction is a classic multicomponent reaction that is highly valuable for the synthesis of nitrogen-containing compounds, including piperidine derivatives. jofamericanscience.org It involves the condensation of an amine (or ammonia), an aldehyde, and a compound with an active hydrogen atom. jofamericanscience.org

A particularly relevant variation for piperidine synthesis is the Petrenko-Kritschenko piperidone synthesis, which is a double Mannich reaction. In this approach, two moles of an aromatic aldehyde are condensed with a primary amine and a dialkyl β-ketocarboxylate. dtic.mil The resulting 4-piperidones are versatile intermediates that can be further modified to yield a wide array of substituted piperidines. dtic.milsciencemadness.org The use of glacial acetic acid as a solvent has been shown to improve reaction rates and yields. sciencemadness.org

More recently, stereoselective three-component vinylogous Mannich-type reactions have been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org These methods allow for the assembly of multi-substituted chiral piperidines from versatile dihydropyridinone intermediates. rsc.orgrsc.org

| Mannich Reaction Variant | Key Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Petrenko-Kritschenko Piperidone Synthesis | Aromatic aldehyde, primary amine, dialkyl β-ketocarboxylate | 4-Piperidone | Double Mannich reaction; efficient for building the piperidone core. | dtic.mil |

| Three-Component Vinylogous Mannich Reaction | Functionalized dienolate, aldimine | Chiral dihydropyridinone | Stereoselective; inspired by biosynthesis. | rsc.orgrsc.org |

The hydrogenation of pyridine (B92270) derivatives is one of the most common and direct methods for the synthesis of piperidines. nih.gov This approach typically involves the use of transition metal catalysts under hydrogen pressure, although transfer hydrogenation methods are also prevalent.

A variety of catalytic systems have been developed for this transformation, utilizing metals such as rhodium, palladium, platinum, and ruthenium. nih.govorganic-chemistry.orgnih.govdicp.ac.cnacs.org For instance, rhodium catalysts have been used for the electrocatalytic hydrogenation of pyridine at ambient temperature and pressure. nih.govacs.org Asymmetric hydrogenation of pyridinium (B92312) salts using a rhodium(I) complex and a formic acid/triethylamine (B128534) mixture as the hydrogen source allows for the synthesis of chiral piperidines. dicp.ac.cn

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate. organic-chemistry.org Platinum-catalyzed hydrogenation has also been employed in the synthesis of piperidine derivatives that act as serotonin (B10506) reuptake inhibitors. nih.gov Borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides another mild and efficient route to piperidines. organic-chemistry.org

| Catalyst System | Hydrogen Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Rhodium on carbon | Electrocatalytic | Pyridine | Ambient temperature and pressure. | nih.govacs.org |

| Rhodium(I) complex | Formic acid/triethylamine | Pyridinium salts | Asymmetric transfer hydrogenation. | dicp.ac.cn |

| Palladium on carbon (Pd/C) | Ammonium formate | Pyridine N-oxides | Simple, high yield, mild conditions. | organic-chemistry.org |

| Platinum catalyst | H₂ gas | Substituted pyridines | Used in pharmaceutical synthesis. | nih.gov |

| Borane catalyst | Ammonia borane | Pyridines | Metal-free transfer hydrogenation. | organic-chemistry.org |

Installation of the 3-Methyl Group on the Piperidine Ring

The introduction of a methyl group at the 3-position of the piperidine ring can be achieved through various synthetic strategies, including the use of pre-functionalized starting materials or the direct methylation of a piperidine intermediate. The stereochemical control of this substituent is often a key challenge.

Achieving stereoselectivity in the methylation of the piperidine ring is crucial for accessing specific isomers with desired biological activities. One approach involves the hydrogenation of disubstituted pyridines, which can deliver methyl-substituted piperidines with a degree of diastereoselectivity. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable isomer. whiterose.ac.uk

Another strategy involves the α-lithiation of N-Boc protected methyl piperidines followed by trapping with an electrophile. whiterose.ac.uk The stereochemical outcome of this reaction can be influenced by the conformation of the piperidine ring and the directing effects of the protecting group. For the synthesis of 3-substituted analogues, an indirect approach through the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive and stereoselective ring-opening of the cyclopropane (B1198618) has been demonstrated. researchgate.net Methylation of alcohol analogs of piperidine derivatives can also be achieved through standard literature procedures. researchgate.net

| Stereoselective Strategy | Key Intermediate | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hydrogenation and Epimerization | Disubstituted pyridine | Hydrogenation catalyst, then base | Access to both diastereomers. | whiterose.ac.uk |

| α-Lithiation and Electrophilic Trapping | N-Boc methyl piperidine | s-BuLi/TMEDA, then electrophile | Conformationally controlled substitution. | whiterose.ac.uk |

| Cyclopropanation and Ring-Opening | N-Boc-tetrahydropyridine | Cyclopropanation, then reductive ring-opening | Indirect route to 3-substituted piperidines. | researchgate.net |

When a synthetic route produces a racemic mixture of 3-methylpiperidine (B147322) or a precursor, chiral resolution is necessary to separate the enantiomers. wikipedia.org This is a critical step in the production of enantiomerically pure compounds. wikipedia.org

A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orgyoutube.com After separation, the resolving agent can be removed to yield the pure enantiomer. wikipedia.org

Another powerful technique for chiral resolution is chiral column chromatography. youtube.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as cellulose-based columns, can effectively separate enantiomers of piperidine derivatives. nih.gov

| Resolution Technique | Principle | Common Reagents/Materials | Reference |

|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different physical properties. | Chiral resolving agents (e.g., tartaric acid, brucine). | wikipedia.org |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC columns (e.g., cellulose-based). | nih.gov |

Introduction of the 3-Bromobenzyl Moiety

The key step in synthesizing 1-(3-bromobenzyl)-3-methylpiperidine is the attachment of the 3-bromobenzyl group to the 3-methylpiperidine scaffold. This is typically accomplished through two primary strategies: reductive amination and N-alkylation.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. harvard.edu This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edupearson.com

For the synthesis of this compound, this process would involve the reaction of 3-methylpiperidine with 3-bromobenzaldehyde. The initial reaction forms a secondary iminium ion, which is subsequently reduced by a suitable reducing agent.

Key Reagents and Conditions:

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. harvard.edu It is known for its high functional group tolerance and ability to effect reduction under acidic conditions, which can be beneficial for the formation of the iminium ion intermediate. harvard.edu Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst can also be utilized. pearson.comarkat-usa.org The reaction is typically carried out in a suitable solvent such as methanol (B129727) or benzene (B151609). arkat-usa.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, ClCH₂CH₂Cl | High selectivity, mild, high yield, functional group tolerant. harvard.edu | Can be more expensive than other borohydrides. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Effective for iminium ion reduction. | Highly toxic cyanide byproducts. harvard.edu |

| Sodium Borohydride (NaBH₄) | Methanol, acid catalyst | Inexpensive, readily available. | Less selective, can reduce the aldehyde starting material. arkat-usa.org |

The general procedure involves stirring a mixture of the aldehyde and amine, sometimes with an acid catalyst like acetic acid to facilitate imine formation, followed by the addition of the reducing agent. arkat-usa.org

Direct N-alkylation of 3-methylpiperidine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide) is another common approach. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide.

Key Reagents and Conditions:

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being frequently used. researchgate.net

To avoid the potential for over-alkylation, which would lead to the formation of a quaternary ammonium salt, the alkylating agent is often added slowly to a solution of the amine. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidines

| Base | Solvent | Temperature | Key Considerations |

| K₂CO₃ | DMF | Room Temperature | Common and effective for many alkylations. researchgate.net |

| NaH | DMF | 0 °C to Room Temperature | Strong base, requires anhydrous conditions. researchgate.net |

| N,N-diisopropylethylamine | MeCN | Room Temperature to 70 °C | Non-nucleophilic base, can be advantageous in complex syntheses. researchgate.net |

While not the most direct route for this specific compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of N-aryl and N-benzyl amines in analogous structures. These methods offer a broad substrate scope and functional group tolerance. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate.

In a hypothetical analogous synthesis, one could envision a palladium-catalyzed reaction between 3-methylpiperidine and a suitable 3-substituted benzyl (B1604629) precursor. More relevant to the synthesis of substituted piperidines are palladium-catalyzed cyclization reactions. For example, methods have been developed for the synthesis of highly substituted piperazines via the palladium-catalyzed cyclization of a propargyl unit with various diamine components, demonstrating the versatility of palladium in constructing nitrogen-containing heterocycles. nih.gov

Stereoselective Synthesis Approaches for this compound

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.

If starting from a racemic mixture of 3-methylpiperidine, the final product will also be racemic. To obtain an enantiomerically pure product, one could either resolve the final racemic mixture or, more efficiently, start with an enantiomerically pure starting material. Enantioenriched 2-substituted piperidines, for example, have been synthesized using a continuous flow protocol with high diastereoselectivity. organic-chemistry.org

Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes have been shown to produce 3,4-disubstituted piperidines with high stereoselectivity. nih.gov For instance, using MeAlCl₂ as a catalyst can lead to trans 3,4-disubstituted piperidines with high diastereomeric ratios. nih.gov While not a direct synthesis of the target molecule, these advanced methods highlight potential strategies for controlling stereochemistry in complex piperidine syntheses.

Application of Advanced Synthetic Techniques (e.g., Flow Chemistry)

Modern synthetic chemistry is increasingly turning to advanced techniques like flow chemistry to improve efficiency, safety, and scalability. Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages, including excellent control over reaction parameters like temperature and mixing, and the ability to safely handle hazardous intermediates. researchgate.net

The synthesis of piperidine derivatives has been successfully adapted to flow chemistry protocols. For example, a continuous flow process has been developed for the highly diastereoselective synthesis of α-chiral piperidines. acs.org This method allows for rapid and scalable access to enantioenriched piperidines. acs.org Additionally, electroreductive cyclization in a flow microreactor has been used to synthesize piperidine derivatives in good yields. researchgate.net The application of such techniques to the synthesis of this compound could offer a more efficient and scalable manufacturing process compared to traditional batch methods.

Reactivity and Derivatization Strategies for 1 3 Bromobenzyl 3 Methylpiperidine

Transformations Involving the Aryl Bromide Functional Group

The carbon-bromine bond on the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The aryl bromide moiety of 1-(3-bromobenzyl)-3-methylpiperidine is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing biaryl structures and other complex architectures. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov For this compound, this reaction would involve coupling the aryl bromide with a suitable boronic acid in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly valued for the stability and low toxicity of the boronic acid reagents. nih.gov The strength of the carbon-halogen bond is a key factor, and the C-Br bond is highly susceptible to the initial oxidative addition step in the catalytic cycle, making aryl bromides common starting materials for these couplings. illinois.edu

The Negishi coupling offers a complementary approach, utilizing an organozinc reagent to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes and is noted for its versatility in coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective, the organozinc reagents required for Negishi couplings are often sensitive to air and water. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Catalyst (Example) | Base (Example) | Coupling Partner | Solvent (Example) | Temperature | Citation |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf) / XPhosPdG2 | K₂CO₃, K₃PO₄ | Aryl/Heteroaryl Boronic Acid | Toluene/Water, THF | 40-110 °C | nih.govrsc.org |

Halogen-Metal Exchange Reactions (e.g., Bromine-Lithium Exchange)

Halogen-metal exchange provides a route to an aryllithium or Grignard intermediate, which can then be reacted with a wide range of electrophiles. This two-step sequence is a powerful method for introducing diverse functional groups at the site of the original bromine atom.

The bromine-lithium exchange reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures. researchgate.netias.ac.in This process is often rapid and can be more favorable than proton abstraction from more acidic sites in the molecule. ias.ac.in Studies on the closely related 1-(3-bromobenzyl)piperidine (B1274328) have demonstrated that the Br–Li exchange occurs efficiently with nBuLi at low temperatures. researchgate.net The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to install new substituents. For instance, quenching with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide would produce a carboxylic acid. tcnj.edu

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Substrate | Reagent | Conditions | Electrophile (Example) | Product Type | Citation |

|---|---|---|---|---|---|

| 1-(3-bromobenzyl)piperidine | nBuLi | THF, -78 °C | Methanol (B129727) | Aryl-H (Protonation) | researchgate.net |

| Bromoaryl β-Lactam | nBuLi | THF, -100 °C | Benzaldehyde | Secondary Alcohol | tcnj.edu |

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the this compound scaffold is a tertiary amine. This structural feature dictates its reactivity, precluding direct N-acylation and N-sulfonylation but allowing for quaternization reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the piperidine nitrogen can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This is a form of N-alkylation. researchgate.net The reaction proceeds via an Sₙ2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of an alkylating agent, such as methyl iodide or ethyl bromide. researchgate.net To avoid side reactions, the process is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net

N-Acylation: N-acylation involves the reaction of an amine with an acylating agent (e.g., an acid chloride or anhydride) to form an amide. This reaction requires the presence of a replaceable hydrogen atom on the nitrogen. Since the nitrogen in this compound is tertiary (lacking a hydrogen atom), it cannot undergo N-acylation. In contrast, the parent secondary amine, 3-methylpiperidine (B147322), can be readily acylated to form compounds like 1-acetyl-3-methylpiperidine. sigmaaldrich.com

N-Sulfonylation and N-Quaternization Strategies

N-Sulfonylation: Similar to N-acylation, N-sulfonylation requires a primary or secondary amine to react with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonamide. The tertiary nitrogen of this compound lacks the necessary proton and is therefore unreactive towards sulfonylation.

N-Quaternization: This is a key reaction for tertiary amines and is synonymous with the N-alkylation described above. The process involves the addition of a fourth organic substituent to the nitrogen atom, resulting in a positively charged quaternary ammonium cation. This transformation significantly alters the molecule's physical properties, such as its solubility and electronic character. The reaction is typically achieved by treating the amine with an excess of a reactive alkyl halide. researchgate.net

Table 3: Reactivity at the Piperidine Nitrogen

| Reaction Type | Reagent (Example) | Product Type | Applicability to Target Compound | Citation |

|---|---|---|---|---|

| N-Quaternization (Alkylation) | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Applicable | researchgate.net |

| N-Acylation | Acetyl Chloride | Amide | Not Applicable (Tertiary Amine) | sigmaaldrich.com |

Modifications of the Methyl Group on the Piperidine Ring

The methyl group at the 3-position of the piperidine ring is generally less reactive than the aryl bromide or the piperidine nitrogen. However, under specific oxidative conditions, it can be functionalized. Research on related structures, such as (R)-3-methylpiperidine, has shown that the methyl group can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Such a reaction would convert this compound into the corresponding 1-(3-bromobenzyl)piperidine-3-carboxylic acid, introducing a new functional group that could be used for further derivatization, for instance, through amide bond formation.

Table 4: Oxidation of the Piperidine Methyl Group

| Substrate | Reagent | Product | Citation |

|---|

Functional Group Interconversions on the Benzyl (B1604629) Moiety

The bromine atom on the benzyl ring of this compound serves as a versatile handle for a variety of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

One of the most powerful methods for achieving such transformations is through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are widely utilized due to their high functional group tolerance and generally mild reaction conditions. wikipedia.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.govnih.gov In the case of this compound, the bromo-substituted benzyl group can react with various boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly effective for creating biaryl structures or for introducing alkyl, alkenyl, or heteroaromatic moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. nih.govresearchgate.net For instance, the use of potassium aryltrifluoroborates as coupling partners offers the advantage of increased stability compared to boronic acids. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | Good |

| CataXCium A Pd G3 | Buchwald Ligand | K₃PO₄ | Toluene/H₂O | 100 | 80-97 |

Data in this table is representative of typical conditions for Suzuki-Miyaura reactions with aryl bromides and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction allows for the substitution of the bromine atom on the benzyl ring with a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and amides. wikipedia.orgacsgcipr.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orgyoutube.com This method is particularly valuable for the synthesis of compounds with diarylamine or N-arylpiperazine moieties.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP or DPPF | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 80-110 |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOt-Bu | Toluene | Room Temp - 100 |

Data in this table is representative of typical conditions for Buchwald-Hartwig amination with aryl bromides and may require optimization for this compound.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For this compound, this transformation would introduce an alkynyl substituent at the 3-position of the benzyl ring. The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diethylamine | DMF or THF | Room Temp - 100 |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 |

Data in this table is representative of typical conditions for Sonogashira coupling with aryl bromides and may require optimization for this compound.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rug.nl This reaction offers a pathway to introduce vinyl groups or more complex unsaturated moieties onto the benzyl ring of this compound. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov

Cyanation

The bromine atom can be replaced by a nitrile group through palladium-catalyzed cyanation. nih.govgoogle.com This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly increasing the molecular diversity of the derivatives. Various cyanide sources can be employed, including potassium ferrocyanide, which is a less toxic alternative to simple cyanide salts. google.comnih.gov

Table 4: Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Palladium Source | Cyanide Source | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | Na₂CO₃ | DMF | 130 |

| Pd₂(dba)₃ | Zn(CN)₂ | - | DMF | 80-120 |

Data in this table is representative of typical conditions for the cyanation of aryl bromides and may require optimization for this compound.

Organometallic Intermediates

The bromo-benzyl moiety can also be converted into organometallic intermediates, such as Grignard reagents or organolithium species. The formation of a Grignard reagent (R-MgBr) from this compound would involve the reaction with magnesium metal in an anhydrous ether solvent. leah4sci.com These highly reactive intermediates can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of functional groups. masterorganicchemistry.comclockss.org However, the presence of the tertiary amine in the molecule could potentially interfere with the Grignard reagent formation or its subsequent reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Bromobenzyl)-3-methylpiperidine is expected to exhibit distinct signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the 3-methylpiperidine (B147322) ring. The aromatic region would likely show complex multiplets due to the meta-substitution pattern. The benzylic protons would appear as a singlet, while the piperidine (B6355638) and methyl protons would present as a series of multiplets, with their chemical shifts and coupling constants providing information about their connectivity and stereochemical arrangement. For comparison, the related compound 1-(3-methylbenzyl)piperidine (B7883396) shows aromatic protons in the range of δ 7.44-7.61 ppm and benzylic and piperidine protons at various other shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbon atoms of the brominated aromatic ring, with the carbon bearing the bromine atom showing a characteristic chemical shift. The benzylic carbon, the carbons of the piperidine ring, and the methyl carbon would also be readily identifiable. For instance, in similar structures like 1-(3-methylbenzyl)piperidine, the aromatic carbons appear between δ 125.85 and 138.55 ppm, while the aliphatic carbons are found at lower chemical shifts. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.10 - 7.50 (m) | 125.0 - 135.0 |

| C-Br | - | ~122.0 |

| Benzylic CH₂ | ~3.50 (s) | ~63.0 |

| Piperidine CH₂ & CH | 1.50 - 3.00 (m) | 20.0 - 60.0 |

| Methyl CH₃ | ~0.90 (d) | ~19.0 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for N-benzylpiperidines include cleavage of the benzylic bond, leading to the formation of a tropylium (B1234903) ion or a piperidine-containing fragment. The mass spectrum of the related 3-methylpiperidine shows a base peak at m/z 98, corresponding to the loss of a hydrogen atom. spectrabase.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z |

| MS | [M(⁷⁹Br)]⁺ | 267.07 |

| MS | [M(⁸¹Br)]⁺ | 269.07 |

| HRMS | [M+H]⁺ | 268.0801 (for C₁₃H₁₉⁷⁹BrN⁺) |

Chromatographic Separation and Purity Assessment Techniques (e.g., Flash Column Chromatography (FCC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for the purification of synthetic compounds and the assessment of their purity.

Flash Column Chromatography (FCC): Following synthesis, this compound is typically purified from the crude reaction mixture using flash column chromatography. This technique separates the target compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). The purification of similar N-benzyl piperidine derivatives is often achieved using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess the purity of the final compound. By using a suitable stationary phase and mobile phase, a chromatogram is generated where the area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. Analytical reversed-phase HPLC is a common method for purity assessment of related benzylpiperidine derivatives. unisi.it

X-ray Diffraction Analysis for Stereochemical Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, this technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperidine ring. It would also unambiguously establish the relative stereochemistry of the methyl group. To date, no public record of a single-crystal X-ray diffraction analysis for this specific compound appears to be available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Comparison with Computational Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various structural components.

C-H stretching (aromatic): Peaks would appear above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks would be observed in the 2800-3000 cm⁻¹ region, corresponding to the benzylic, piperidine, and methyl C-H bonds.

C=C stretching (aromatic): Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in the tertiary amine would be expected in the 1000-1250 cm⁻¹ range.

C-Br stretching: A band corresponding to the C-Br bond would be present in the fingerprint region, typically between 500 and 600 cm⁻¹.

Comparison of the experimental IR spectrum with computationally predicted spectra can further aid in the assignment of vibrational modes and confirm the proposed structure. The IR spectrum of 1-methylpiperidine, a related compound, shows strong C-H stretching bands below 3000 cm⁻¹. vulcanchem.com

Computational and Theoretical Studies on 1 3 Bromobenzyl 3 Methylpiperidine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. epstem.netresearchgate.net These calculations provide a detailed understanding of the molecule's geometry, stability, and reactivity.

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. For 1-(3-bromobenzyl)-3-methylpiperidine, this involves determining the most stable arrangement of its constituent atoms. The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. nih.govacs.org The substituents—the 3-bromobenzyl group on the nitrogen and the methyl group at the 3-position—can exist in either axial or equatorial positions.

The relative energies of these different conformers can be calculated to identify the most stable isomer. Generally, for substituted piperidines, the equatorial position is favored for bulky substituents to minimize steric hindrance. acs.orgnih.gov Thus, it is expected that the 3-bromobenzyl group will preferentially occupy the equatorial position on the nitrogen atom. The 3-methyl group can also be in an equatorial or axial position, and DFT calculations can predict the energy difference between these two possibilities.

Table 1: Representative Calculated Structural Parameters for the Equatorial Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine ring) | 1.46 - 1.47 | ||

| N-CH₂ (benzyl) | ~1.45 | ||

| C-Br | ~1.90 | ||

| C-N-C (piperidine ring) | ~112 | ||

| C-N-CH₂ (benzyl) | ~110 | ||

| C-C-N-C (piperidine ring) | ~55-60 |

Note: The values in this table are representative and based on typical DFT calculations for similar substituted piperidine structures. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich piperidine nitrogen and the bromobenzyl group, while the LUMO may be distributed over the aromatic ring.

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface. epstem.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the region around the nitrogen atom is expected to be electron-rich (negative potential), making it a likely site for protonation and interaction with electrophiles. The area around the bromine atom will also exhibit a region of negative electrostatic potential.

Table 2: Representative FMO and MEP Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

| MEP Regions | Potential (kcal/mol) |

| Around Nitrogen Atom | Negative |

| Around Bromine Atom | Negative |

| Aromatic Ring | Variable (negative above and below the plane, positive around hydrogens) |

Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.

Theoretical vibrational spectra, such as infrared (IR) and Raman spectra, can be calculated using DFT. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure. The vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic and aliphatic parts, C-N stretching of the piperidine ring, and the C-Br stretching frequency.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netnih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility and stability of this compound in different environments, such as in a solvent. researchgate.net

An MD simulation would reveal the preferred conformations of the piperidine ring and the orientation of its substituents. It can also show how these conformations change over time due to thermal fluctuations. The stability of the equatorial and axial conformers of the 3-methyl group can be further assessed by analyzing the simulation trajectory. Parameters such as root-mean-square deviation (RMSD) can be monitored to evaluate the stability of the molecule's structure throughout the simulation. researchgate.net

Conformational Analysis and 3D Shape Descriptors (e.g., Principal Moments of Inertia)

3D shape descriptors, such as the Principal Moments of Inertia (PMI), provide a quantitative measure of the molecule's three-dimensional shape. The PMI plot (a plot of the principal moments of inertia against each other) can classify the molecular shape as rod-like, disc-like, or spherical. This information is valuable in understanding how the molecule might interact with a biological target.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govtandfonline.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnih.govnih.gov

For this compound, molecular docking studies could be performed to investigate its potential binding to various biological targets. The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy. tandfonline.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that contribute to the binding affinity. nih.gov These studies can provide valuable insights into the structure-activity relationship of this class of compounds. researchgate.net

Cheminformatics Approaches for Molecular Representation and Database Analysis

Cheminformatics provides essential tools for the computational representation and analysis of chemical compounds, facilitating the exploration of chemical space and the identification of structure-activity relationships (SAR). For this compound and its analogs, these approaches are critical for organizing, searching, and analyzing large datasets of related molecules to guide the design of new compounds with desired properties.

Molecular Representation

The first step in any cheminformatics analysis is the conversion of a chemical structure into a machine-readable format. For this compound, this involves generating various molecular representations, or descriptors, that capture different aspects of its topology, geometry, and physicochemical properties.

Commonly used 2D descriptors include:

Molecular Fingerprints: These are bit strings where each bit represents the presence or absence of a specific structural feature or fragment. They are widely used for similarity searching and database clustering.

Topological Indices: These are numerical values derived from the 2D graph of the molecule, encoding information about its size, branching, and connectivity.

3D descriptors, on the other hand, consider the spatial arrangement of atoms. These are crucial for understanding how a molecule like this compound might interact with a biological target. Key 3D descriptors include:

Pharmacophore Models: These models define the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For N-benzylpiperidine derivatives, a common pharmacophore model includes a central basic nitrogen, a benzyl (B1604629) moiety, and other hydrophobic or hydrogen-bonding groups. nih.gov

Molecular Shape and Volume: Descriptors that quantify the three-dimensional shape and size of the molecule are important for assessing its fit within a binding pocket.

Database Analysis and Virtual Screening

Chemical databases, such as PubChem and ZINC, contain vast collections of compounds that can be searched and analyzed using cheminformatics tools. nih.gov For a query molecule like this compound, these databases can be mined to identify structurally similar analogs or compounds with predicted similar biological activities.

Similarity Searching: Using molecular fingerprints, one can rapidly screen large databases to find compounds with a high degree of structural similarity to this compound. This is a common starting point for identifying potential lead compounds.

Clustering: When analyzing a library of analogs, clustering algorithms can group molecules based on their structural or physicochemical similarities. This helps in understanding the diversity of the chemical space and in selecting a representative subset of compounds for further experimental testing.

Virtual Screening: This computational technique involves the screening of large compound libraries against a biological target. For piperidine derivatives, structure-based virtual screening often employs molecular docking to predict the binding mode and affinity of compounds to a target protein. nih.gov Ligand-based virtual screening, on the other hand, uses pharmacophore models or QSAR models to identify molecules likely to be active without requiring knowledge of the target's 3D structure.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For N-benzylpiperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These studies have shown that the biological activity of N-benzylpiperidine analogs is often correlated with:

Steric Fields: The shape and size of the substituents on the piperidine and benzyl rings can significantly influence activity. CoMFA contour maps often reveal regions where bulky groups are favored or disfavored. nih.govacs.org

Electrostatic Fields: The distribution of charge within the molecule is also critical. Electron-withdrawing or electron-donating groups can modulate interactions with the target protein. nih.govacs.org

For instance, a CoMFA study on a series of N-benzylpiperidine acetylcholinesterase inhibitors revealed a strong correlation between their inhibitory activity and both steric and electronic factors. nih.gov Such models provide valuable insights for designing more potent analogs of this compound by suggesting specific structural modifications.

Data Tables of Computed Molecular Properties

The following tables present computed molecular properties for this compound and a structurally related analog, 1-(3-Bromo-5-chlorobenzyl)-3-methylpiperidine. These descriptors are fundamental to the cheminformatics analyses described above.

Table 1: Computed Molecular Descriptors for this compound and an Analog

| Property | This compound | 1-(3-Bromo-5-chlorobenzyl)-3-methylpiperidine acs.org |

| Molecular Formula | C13H18BrN | C13H17BrClN acs.org |

| Molecular Weight ( g/mol ) | 268.19 | 302.64 acs.org |

| XLogP3-AA | 3.9 | 4.4 acs.org |

| Hydrogen Bond Donor Count | 0 | 0 acs.org |

| Hydrogen Bond Acceptor Count | 1 | 1 acs.org |

| Rotatable Bond Count | 2 | 2 acs.org |

| Topological Polar Surface Area (Ų) | 3.24 | 3.24 acs.org |

| Heavy Atom Count | 15 | 16 acs.org |

| Complexity | 196 | 224 acs.org |

These data illustrate how subtle structural modifications, such as the addition of a chlorine atom, can influence key physicochemical properties like lipophilicity (XLogP3-AA) and molecular weight, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profile.

Academic Applications of 1 3 Bromobenzyl 3 Methylpiperidine in Chemical Research

Utilization as a Scaffold in Organic Synthesis for Complex Molecular Architectures

The term "scaffold" in organic synthesis refers to a core molecular framework upon which more complex structures can be systematically built. 1-(3-Bromobenzyl)-3-methylpiperidine serves as an exemplary scaffold due to its inherent structural features that allow for diverse chemical modifications. The piperidine (B6355638) ring is one of the most important synthetic fragments in drug design, present in numerous classes of pharmaceuticals. mdpi.com

The true synthetic utility of this compound as a scaffold lies in the strategic placement of its functional groups. The bromine atom on the benzyl (B1604629) ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, effectively enabling the exploration of the chemical space around the core structure. For instance, a hydroboration procedure followed by a palladium-catalyzed cross-coupling reaction has been used to build benzylpiperidine scaffolds. unisi.it

Furthermore, the piperidine ring itself, with its nitrogen atom and a chiral center at the 3-position, can be subject to further functionalization. The nitrogen atom can be involved in quaternization or other reactions, while the ring can undergo conformational and stereochemical manipulations. Modern synthetic methods, such as combining biocatalytic C-H oxidation with radical cross-coupling, have streamlined the synthesis of complex piperidines, reducing multi-step processes to just a few steps and enhancing efficiency. news-medical.net This modular approach facilitates the rapid generation of diverse and structurally complex molecules for various applications, including the development of novel therapeutic agents. mdpi.comnih.gov

Table 1: Examples of Complex Molecular Architectures Derived from Piperidine Scaffolds

| Complex Molecule Type | General Synthetic Strategy | Significance of Architecture |

|---|---|---|

| Spiro-heterocycles | Three-component 1,3-dipolar cycloaddition followed by enamine reaction. mdpi.com | Introduces high Fsp³ character and 3D complexity, often leading to improved pharmacological profiles. |

| Condensed Bicyclic/Tricyclic Systems | Intramolecular cyclization cascades (e.g., hydride transfer/cyclization, radical cyclization). mdpi.com | Creates rigid, conformationally constrained analogues to probe specific binding modes with biological targets. |

| Polysubstituted Piperidines | Catalytic hydrogenation of corresponding substituted pyridines or intramolecular amination. mdpi.com | Allows for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR). |

| Acyl-Urea Derivatives | Acylation of the piperidine nitrogen or linked benzimidazol-2-one (B1210169) moieties. nih.gov | Can serve as minimal structural requirements for inhibiting specific biological targets like the NLRP3 inflammasome. nih.gov |

Role as a Building Block in Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds. lifechemicals.com FBDD utilizes libraries of low-molecular-weight compounds, or "fragments," to identify weak but high-quality binding interactions with a biological target. medchemexpress.comfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

This compound is an ideal candidate for inclusion in FBDD libraries. Its molecular properties align well with the general guidelines for fragments, often referred to as the "Rule of Three" (RO3), which dictates parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov The N-benzyl piperidine (N-BP) motif itself is a valuable component in drug discovery, offering structural flexibility and the potential for crucial cation-π interactions with target proteins. nih.gov

The presence of the bromine atom is particularly advantageous in the context of FBDD. Brominated fragments are a known component of specialized screening libraries. chemdiv.com The bromine atom can serve as a vector for fragment evolution, allowing chemists to "grow" the initial fragment hit into a more potent lead compound through reactions like the Suzuki or Sonogashira couplings. This provides a clear and synthetically accessible path for hit-to-lead optimization. The 3D shape conferred by the methyl-substituted piperidine ring further enriches the structural diversity of a fragment library, moving away from flat, two-dimensional structures and allowing for better exploration of complex protein binding pockets. rsc.org

Table 2: Physicochemical Properties of this compound vs. "Rule of Three" (RO3) Criteria

| Property | "Rule of Three" (RO3) Guideline nih.gov | This compound (Calculated/Estimated) | Conformance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | 268.20 g/mol vulcanchem.com | Yes |

| cLogP (Lipophilicity) | ≤ 3 | ~3.5-4.0 | Borderline/Slightly High |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 1 (Nitrogen atom) | Yes |

| Rotatable Bonds (RB) | ≤ 3 | 3 | Yes |

Note: cLogP values are estimates and can vary based on the calculation algorithm. While slightly above the strict RO3 guideline, its value as a versatile building block often justifies its inclusion in fragment libraries.

Precursor for the Synthesis of Advanced Heterocyclic Systems

Beyond its direct use as a scaffold, this compound can serve as a starting material for the synthesis of more elaborate and advanced heterocyclic systems. The field of organic synthesis has seen significant advances in developing methods for constructing complex ring systems from simpler precursors. mdpi.com

The reactivity of both the bromobenzyl group and the piperidine ring can be harnessed to construct fused, spirocyclic, and bridged heterocyclic structures. For example, the bromine atom can be converted into other functional groups, such as an azide, alkyne, or boronic ester. These newly installed groups can then participate in intramolecular reactions with a suitably functionalized partner on the piperidine ring (or vice versa) to forge new rings. Methodologies like intramolecular radical cyclization, dearomatization/cyclization cascades, and multicomponent reactions are powerful tools for this purpose. mdpi.com

For example, a synthetic sequence could involve the transformation of the bromo-substituent into an iodo-alkene, which could then undergo a radical-initiated 6-endo-trig cyclization to form a condensed bicyclic system containing the piperidine ring. mdpi.com Similarly, the synthesis of piperidine nucleoside mimics has been achieved through multi-step sequences involving the stereoselective formation of epoxides on the piperidine ring followed by coupling with nucleobases, demonstrating the ring's utility as a precursor to complex biomimetic structures. nih.gov The ability to generate such advanced systems is crucial for developing novel chemical entities with unique three-dimensional shapes and precisely positioned functional groups for probing biological systems.

Table 3: Potential Advanced Heterocyclic Systems from Piperidine-Based Precursors

| Starting Material Type | Reaction Type | Resulting Advanced System | Synthetic Relevance |

|---|---|---|---|

| 1,6-Enyne Piperidine Derivative | Intramolecular Radical Cyclization | Polysubstituted Alkylidene Piperidines mdpi.com | Access to complex substitution patterns via a radical cascade mechanism. |

| Piperidine with Pendant Alkene/Alkyne | Rhodium(I)-catalyzed Cycloisomerization | Condensed Hydroquinoline-like Systems mdpi.com | Diastereo- and enantioselective formation of fused bicyclic structures. |

| N-Acyl Piperidinium Salt | Dearomatization/Cyclization | Spirocyclic Piperidines | Construction of sp³-rich spiro-centers, a key feature in modern drug candidates. |

| Polyhydroxylated Piperidine | Epoxidation and Nucleobase Coupling | Piperidine Nucleoside Analogues nih.gov | Creation of conformationally restricted mimics of natural nucleosides for antiviral or enzymatic inhibitor studies. |

Application as a Chemical Probe for Mechanistic Organic Chemistry Investigations

A chemical probe is a small molecule used to study and understand biological processes or chemical reactions. This compound possesses distinct structural features that make it a suitable candidate for use as a probe in mechanistic organic chemistry investigations.

The key features for such applications are:

The Bromine Atom: Its position on the aromatic ring allows for the systematic study of electronic and steric effects in reactions like palladium-catalyzed cross-couplings. By comparing its reactivity to isomers (e.g., 1-(2-bromobenzyl)- or 1-(4-bromobenzyl)-3-methylpiperidine), researchers can dissect the influence of substituent position on reaction rates and outcomes.

The Tertiary Amine: The piperidine nitrogen is a nucleophilic and basic center. Its reactivity can be studied under various conditions. The steric hindrance provided by the adjacent methyl group and the N-benzyl group can be used to probe the steric sensitivity of reactions involving the nitrogen lone pair, such as quaternization or its action as a base catalyst.

The Chiral Center: The methyl group at the 3-position renders the molecule chiral. This allows for its use in diastereoselective reactions. For example, if a new stereocenter is created elsewhere in the molecule, the existing center can influence the stereochemical outcome, providing valuable insight into the transition state geometry of the reaction.

While direct literature on this specific compound as a mechanistic probe is sparse, its structure lends itself to such studies. For example, it could be used to investigate the mechanism of a newly developed C-H activation or cross-coupling reaction, where the interplay between the catalyst and the various functional groups of the substrate is critical to understanding the reaction pathway.

Table 4: Potential Mechanistic Studies Using this compound as a Probe

| Mechanistic Investigation | Key Structural Feature Probed | Information to be Gained |

|---|---|---|

| Kinetics of Cross-Coupling Reactions | meta-Bromo group on the benzyl ring | Quantify electronic and steric effects on oxidative addition and other steps in the catalytic cycle. |

| Stereoselectivity of Ring Functionalization | C3-chiral center | Understand the degree of diastereocontrol exerted by a pre-existing stereocenter in reactions on the piperidine ring. |

| Basicity and Nucleophilicity Studies | Sterically hindered tertiary amine | Evaluate how steric hindrance around the nitrogen atom affects its efficacy as a base or nucleophile in various transformations. |

| Probing Non-Covalent Interactions | N-benzylpiperidine motif | Investigate intramolecular interactions, such as cation-π or agostic interactions, that may influence the molecule's conformation and reactivity. |

Q & A

Q. What are the optimized synthetic routes for 1-(3-Bromobenzyl)-3-methylpiperidine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves alkylation of a preformed piperidine scaffold. For example, a Mannich-type reaction followed by Wolff-Kishner reduction can generate the piperidine core, as seen in analogous compounds . Subsequent benzylation with 3-bromobenzyl bromide under basic conditions (e.g., potassium tert-butoxide in DMF) achieves substitution at the piperidine nitrogen. Key variables include:

- Stoichiometry : A 1.2:1 molar ratio of 3-bromobenzyl bromide to piperidine precursor ensures complete alkylation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.

- Work-up : Column chromatography (n-hexane/ethyl acetate, 100:4) followed by ethanol recrystallization yields >80% purity .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

Common impurities include unreacted starting materials and regioisomers. Strategies include:

- Chromatography : Gradient elution with hexane/ethyl acetate (95:5 to 80:20) resolves structurally similar byproducts .

- Crystallization : Slow evaporation from ethanol produces high-purity crystals, leveraging differences in solubility between the target and impurities .

- Analytical Monitoring : TLC (Rf ~0.4 in hexane/ethyl acetate 80:20) and HPLC (C18 column, acetonitrile/water 70:30) validate purity .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : NMR should show characteristic signals:

- Piperidine methyl group: δ ~1.2 ppm (singlet, 3H).

- Bromobenzyl aromatic protons: δ ~7.3–7.6 ppm (multiplet) .

- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 268.1 (CHBrN) .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine geometry) and confirms substitution patterns .

Advanced Research Questions

Q. How does the 3-bromobenzyl substituent influence the compound’s conformational flexibility and receptor binding in medicinal chemistry applications?

The bromine atom introduces steric and electronic effects:

- Steric Hindrance : The 3-bromo group restricts rotation around the benzyl-piperidine bond, favoring a specific conformation for receptor engagement .

- Electron Withdrawal : Bromine’s inductive effect modulates the electron density of the piperidine nitrogen, potentially enhancing interactions with hydrophobic binding pockets .

- Validation : Molecular docking (e.g., AutoDock Vina) paired with crystallographic data can predict bioactive conformations.

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

- Cytotoxicity : MTT assay (IC determination) against cancer cell lines (e.g., HeLa), with cisplatin as a positive control .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using donepezil as a reference inhibitor .

- Data Interpretation : Normalize activity to vehicle controls (DMSO <0.1%) and validate with triplicate runs to address variability .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:

Q. What computational methods are recommended for modeling reactivity and stability under varying pH conditions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis susceptibility of the benzyl-piperidine bond .

- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior using GROMACS with TIP3P water models .

- pKa Prediction : Software like MarvinSuite estimates the basicity of the piperidine nitrogen (predicted pKa ~9.5) .

Q. How can researchers design stability studies to assess degradation pathways?

- Forced Degradation : Expose the compound to:

- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.

- Oxidative stress (3% HO, 25°C) .

- Analytical Tracking : Monitor degradation via HPLC-MS to identify breakdown products (e.g., debrominated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.